2-Bromo-1,3,5-triazine
Description
Significance of 1,3,5-Triazine (B166579) Scaffolds in Organic Chemistry
The 1,3,5-triazine scaffold, also known as s-triazine, is a privileged structure in organic chemistry due to its unique electronic properties and the synthetic accessibility of its derivatives. researchgate.net The alternating arrangement of nitrogen and carbon atoms in the six-membered ring results in an electron-deficient aromatic system. This electron deficiency is a key feature that dictates the reactivity and applications of triazine-based compounds.
1,3,5-Triazine derivatives have found a wide array of applications across various scientific and industrial domains. rsc.org They are integral components in the preparation of resins, dyes, and polymers. researchgate.net In agriculture, specific triazine derivatives, such as atrazine (B1667683), have been widely used as herbicides. rsc.org
The significance of the 1,3,5-triazine scaffold is particularly pronounced in medicinal chemistry. mdpi.com This core structure is present in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov For instance, the s-triazine core is a key component in the FDA-approved anticancer drug altretamine. researchgate.net The scaffold's ability to be readily and selectively functionalized allows for the creation of large libraries of compounds for drug discovery, making it a valuable "combinatorial core" for developing new therapeutics. researchgate.net Furthermore, the planar and symmetric nature of the triazine ring plays a crucial role in its self-organizing ability, which is exploited in supramolecular chemistry and the development of materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.org
Role of Halogenated Triazines, with Emphasis on 2-Bromo-1,3,5-triazine (B1141576), as Versatile Synthetic Intermediates
Halogenated triazines are highly valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The electron-deficient nature of the triazine ring makes the halogen atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. The most well-known and widely used halogenated triazine is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. rsc.org This inexpensive and readily available compound serves as a precursor for a vast number of triazine derivatives through sequential and controlled substitution of its three chlorine atoms with various nucleophiles like amines, alcohols, and thiols. researchgate.netrsc.org
This compound shares these characteristics, with the bromine atom serving as a reactive handle for synthetic transformations. The presence of the bromine atom at the 2-position enhances the compound's reactivity, making it a valuable building block for more complex molecules. smolecule.comcymitquimica.com Key reactions involving this compound include:
Nucleophilic Substitution Reactions: The bromide is a good leaving group and can be readily displaced by a wide range of nucleophiles to introduce new functional groups onto the triazine core. smolecule.com
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids, enabling the synthesis of substituted triazines. smolecule.com Research has shown these reactions can achieve high yields under optimized conditions. smolecule.com
Cycloaddition Reactions: The triazine ring itself can engage in cycloaddition reactions, providing pathways to more intricate heterocyclic systems. smolecule.com
The unique reactivity imparted by the bromine atom makes this compound and its analogues, such as 2-bromo-4,6-diphenyl-1,3,5-triazine, important intermediates in the synthesis of functional materials like dyes and pigments, as well as in the development of new pharmaceuticals. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₂BrN₃ | nih.gov |
| Molecular Weight | 159.97 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1225053-73-5 | nih.gov |
| Boiling Point (Predicted) | 295.8 ± 23.0 °C | chemicalbook.com |
| Density (Predicted) | 1.875 ± 0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 0.66 ± 0.10 | chemicalbook.com |
Historical Context and Evolution of Academic Research on this compound and its Analogues
The study of 1,3,5-triazines has a long history, with much of the early industrial and academic focus centered on symmetrical derivatives like cyanuric chloride, melamine, and cyanuric acid, largely due to their straightforward synthesis. google.com The development of synthetic methods for less symmetrical mono- and di-substituted triazines has been a more recent and evolving area of research. google.com
While synthetic routes for other brominated triazines, such as 5-bromo-1,2,3-triazine (B172147) and 6-bromo-1,2,4-triazine, have been established by researchers like Boger and Prescher, an efficient and general synthesis for this compound itself remained less reported for a considerable time. researchgate.net This highlights a significant challenge in the field: the development of selective and high-yield syntheses for specific isomers of halogenated triazines.
Recent academic research has made significant strides in addressing this gap. For example, methods have been developed for the synthesis of 2-bromo-4,6-diaryl-1,3,5-triazine derivatives. researchgate.netoup.com These modern synthetic strategies, which may involve co-trimerization of benzonitriles with guanidine (B92328) hydrochloride or copper-catalyzed coupling reactions, are expanding the structural diversity of available triazine-based functional materials. researchgate.netoup.com The evolution of research from simple, symmetrical triazines to complex, specifically functionalized analogues like this compound reflects the increasing demand for sophisticated molecular building blocks for advanced applications in materials science and medicinal chemistry. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3,5-Triazine |
| Atrazine |
| Altretamine |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) |
| Melamine |
| Cyanuric acid |
| 2-Bromo-4,6-diphenyl-1,3,5-triazine |
| 5-Bromo-1,2,3-triazine |
| 6-Bromo-1,2,4-triazine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3/c4-3-6-1-5-2-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDOYSCEKPNPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1,3,5 Triazine and Its Derivatives
Direct Bromination Strategies and Optimization for 1,3,5-Triazine (B166579) Ring Systems
The direct bromination of the 1,3,5-triazine ring presents a theoretically straightforward approach to obtaining 2-bromo-1,3,5-triazine (B1141576). However, this method is not widely practiced due to the inherent electron-deficient nature of the triazine ring, which makes it resistant to electrophilic substitution and necessitates harsh reaction conditions. mdpi.com Preliminary investigations suggest that such reactions may occur through a radical mechanism or a pathway catalyzed by a Lewis acid. mdpi.com For instance, the use of bromine (Br₂) in the presence of a catalyst like aluminum bromide (AlBr₃) could potentially facilitate the substitution at the 2-position of the triazine ring. mdpi.com
Several challenges are associated with the direct bromination of 1,3,5-triazine, which require careful optimization of reaction conditions to overcome.
| Challenge | Description |
| Regioselectivity | Due to the symmetry of the 1,3,5-triazine ring, there is a possibility of competing substitution reactions at the 4- and 6-positions, leading to a mixture of products. mdpi.com |
| Product Stability | The resulting this compound can be prone to decomposition, particularly under the high temperatures often required to initiate the bromination reaction. mdpi.com |
| Harsh Conditions | The electron-deficient aromatic system of the triazine ring requires aggressive reagents and conditions for electrophilic substitution to occur. mdpi.com |
Cyclotrimerization Approaches to this compound Architectures
Cyclotrimerization of nitriles is a fundamental method for constructing the 1,3,5-triazine core. This approach can be adapted to synthesize this compound derivatives by using bromo-substituted starting materials.
Co-trimerization of Benzonitriles with Guanidine (B92328) Hydrochloride in the Synthesis of 2-Bromo-4,6-diaryl-1,3,5-triazine Derivatives
A notable strategy involves the co-trimerization of benzonitriles with guanidine hydrochloride to produce 2-amino-4,6-diaryl-1,3,5-triazines, which are then converted to their bromo-derivatives. oup.com This method has been successful in creating highly electron-deficient trifluoromethyl-, nitrile-, and nitro-substituted diaryl-1,3,5-triazines. oup.com The initial step is the formation of a 2-amino-4,6-diaryl-1,3,5-triazine intermediate. This intermediate subsequently undergoes a Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide using a copper(I) halide, to yield the desired 2-bromo-4,6-diaryl-1,3,5-triazine. lookchem.com
The yields of the final 2-bromo-4,6-diaryl-1,3,5-triazine derivatives are influenced by the substituents on the aryl rings.
| Precursor 2-Amino-4,6-diaryl-1,3,5-triazine | Yield of 2-Bromo-4,6-diaryl-1,3,5-triazine |
| 2-Amino-4,6-bis(4-(trifluoromethyl)phenyl)-1,3,5-triazine | 57% |
| 2-Amino-4,6-bis(3,5-bis(trifluoromethyl)phenyl)-1,3,5-triazine | 57% |
| 2-Amino-4,6-bis(4-nitrophenyl)-1,3,5-triazine | 37% |
| 2-Amino-4,6-bis(4-cyanophenyl)-1,3,5-triazine | 67% |
Conversion from Precursors: Halogen Exchange and Functional Group Interconversion Routes for 2-Bromo-1,3,5-triazines
A prevalent and effective method for synthesizing 2-bromo-1,3,5-triazines involves the conversion of readily available precursors. This includes halogen exchange reactions and the interconversion of functional groups.
A key precursor for this approach is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The chlorine atoms on cyanuric chloride can be displaced by bromide ions in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is typically carried out using a bromide source such as sodium bromide (NaBr) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–120°C). To enhance the nucleophilicity of the bromide ion, a quaternary ammonium (B1175870) salt, for example, tetrabutylammonium (B224687) bromide, can be employed as a catalyst. While mono-substitution to yield 2-bromo-4,6-dichloro-1,3,5-triazine is possible with stoichiometric control, the formation of di- and tri-substituted byproducts can occur, with yields for the mono-substituted product being around 40–50%.
Another significant functional group interconversion route is the Sandmeyer reaction, which transforms an amino group on the triazine ring into a bromine atom. lookchem.comderpharmachemica.com This reaction involves treating a 2-amino-1,3,5-triazine derivative with a diazotizing agent, followed by a copper(I) bromide catalyst. lookchem.com This method has been effectively used to synthesize various 2-bromo-4,6-diaryl-1,3,5-triazine derivatives.
| Starting Material | Reagents | Product | Yield |
| 2-Amino-4,6-bis(4-(trifluoromethyl)phenyl)-1,3,5-triazine | 1. NaNO₂, HBr (aq) 2. CuBr₂ | 2-Bromo-4,6-bis(4-(trifluoromethyl)phenyl)-1,3,5-triazine | 57% |
| 2-Amino-4,6-bis(3,5-bis(trifluoromethyl)phenyl)-1,3,5-triazine | 1. NaNO₂, HBr (aq) 2. CuBr₂ | 2-Bromo-4,6-bis(3,5-bis(trifluoromethyl)phenyl)-1,3,5-triazine | 57% |
| 2-Amino-4,6-bis(4-nitrophenyl)-1,3,5-triazine | 1. NaNO₂, HBr (aq) 2. CuBr₂ | 2-Bromo-4,6-bis(4-nitrophenyl)-1,3,5-triazine | 37% |
| 2-Amino-4,6-bis(4-cyanophenyl)-1,3,5-triazine | 1. NaNO₂, HBr (aq) 2. CuBr₂ | 2-Bromo-4,6-bis(4-cyanophenyl)-1,3,5-triazine | 67% |
Transition Metal-Catalyzed Synthesis of this compound Derivatives
Transition metal catalysis, particularly with palladium, offers sophisticated methods for the formation of C-Br bonds and strategic modifications of the 1,3,5-triazine ring. While direct palladium-catalyzed bromination of the unsubstituted 1,3,5-triazine is not extensively documented, related C-H activation and functionalization strategies on substituted triazines and other nitrogen-containing heterocycles are emerging as powerful tools.
Palladium-Catalyzed Methods for C-Br Bond Formation and Strategic Modifications
Palladium-catalyzed reactions are more commonly employed for the cross-coupling reactions of existing bromo-triazines rather than for the direct formation of the C-Br bond itself. researchgate.netuzh.ch However, recent advancements in C-H activation have opened avenues for the direct functionalization of the triazine core. For instance, palladium-catalyzed C-H acetoxylation, benzoxylation, methoxylation, and halogenation of diaryl 1,3,5-triazines have been reported. researchgate.net These reactions demonstrate the feasibility of using the triazine ring itself to direct the functionalization at a specific position under palladium catalysis. researchgate.net
In a related context, palladium-catalyzed ortho-halogenation of arylnitriles via sp2 C-H bond activation has been achieved using the cyano group as a directing group. organic-chemistry.org This methodology, which utilizes a palladium catalyst such as Pd(OAc)₂, can be extended to bromination. organic-chemistry.org While not directly on the triazine ring, this illustrates a viable strategy for palladium-catalyzed C-Br bond formation on nitrogen-containing aromatic systems.
| Catalytic System | Substrate Type | Transformation |
| Pd(OAc)₂ / p-Toluenesulfonic acid | Arylnitriles | ortho-Bromination |
| PdCl₂ | Diaryl 1,3,5-triazines | C-H Halogenation |
| Pd(OAc)₂ / rac-BINAP / Cs₂CO₃ | 2,4-dichloro-6-substituted-1,3,5-triazines | Aryl and heteroarylamination (modification of chloro-triazines) |
Novel and Efficient Synthetic Routes Towards Functionalized 2-Bromo-1,3,5-triazines
The quest for more efficient and versatile synthetic methods has led to the development of novel routes for the preparation of functionalized 2-bromo-1,3,5-triazines. These modern approaches often focus on improving reaction conditions, yields, and the ability to introduce diverse functional groups in a controlled manner. One-pot syntheses and microwave-assisted reactions are at the forefront of these innovations.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of triazine chemistry, microwave irradiation has been successfully employed for the synthesis of various derivatives, including those that could serve as precursors to bromo-triazines. mdpi.comresearchgate.net For example, the synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines has been achieved under microwave irradiation in solvent-free conditions, offering reduced reaction times and improved yields compared to conventional heating. researchgate.net Similarly, microwave-assisted palladium-catalyzed amination reactions on chloro-triazines provide a rapid and efficient route to highly substituted triazines. lookchem.com
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step from three or more reactants. A one-pot, three-component reaction for the synthesis of 1,3,5-triazine-2,4-dithione derivatives has been developed, which can include bromo-substituted aryl groups. nih.gov Furthermore, an efficient and highly selective multicomponent synthesis of 4-aminoimidazo[1,2-a] oup.comresearchgate.nettriazines, which can be functionalized with bromine, has been developed using microwave irradiation. rsc.org
| Method | Key Features | Example Application |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced side products. mdpi.comlookchem.comresearchgate.net | Synthesis of N-substituted triamines from chlorotriazines; synthesis of 4-aminoimidazo[1,2-a] oup.comresearchgate.nettriazines. lookchem.comrsc.org |
| One-Pot Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. nih.gov | Synthesis of 4-(3-Bromophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione. nih.gov |
Chemical Reactivity and Mechanistic Studies of 2 Bromo 1,3,5 Triazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the 2-Bromo-1,3,5-triazine (B1141576) Ring
The 1,3,5-triazine (B166579) core is a π-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic significantly activates the ring towards attack by nucleophiles, enabling facile displacement of substituents like bromine. The molecular framework possesses a planar geometry resulting from the sp² hybridization of all ring atoms, which allows for effective π-electron delocalization . The bromine atom at the 2-position is adjacent to two ring nitrogens, creating a distinct electronic environment that makes the attached carbon atom highly electrophilic and susceptible to nucleophilic substitution .
This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions where the bromide ion is displaced by a variety of nucleophiles. The bromine atom can be substituted by nucleophiles such as amines and thiols under suitable reaction conditions . For instance, it has been noted to react with ammonia (B1221849) ethernet.edu.et. This reactivity is analogous to that of the more common 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are sequentially replaced by various nucleophiles. While specific, detailed studies on the reactions of this compound with alkoxides and phenoxides are not extensively documented in the available literature, its reactivity profile suggests it would serve as a competent electrophile for these nucleophiles as well.
In this compound itself, the two unsubstituted carbon atoms (C4 and C6) are chemically equivalent due to the molecule's symmetry. Therefore, nucleophilic attack occurs exclusively at the C2 position, leading to the displacement of the bromine atom without issues of regioselectivity.
The high reactivity of the C-Br bond is a direct consequence of the electronic effects within the triazine ring. The three nitrogen atoms exert a strong electron-withdrawing inductive effect and participate in resonance, which significantly lowers the electron density of the ring carbons. This makes the carbon atom bonded to the bromine highly electrophilic and stabilizes the intermediate formed during the SNAr reaction (a Meisenheimer-like complex), thus lowering the activation energy for the substitution pathway. Should the this compound be further substituted at the C4 or C6 positions, the electronic and steric properties of these additional substituents would then dictate the regioselectivity of any subsequent substitution reactions.
Cross-Coupling Reactions Involving the C-Br Bond of this compound
The carbon-bromine bond in this compound is a key functional handle for constructing more complex molecules via transition metal-catalyzed cross-coupling reactions. The ability to form new carbon-carbon and carbon-nitrogen bonds makes it a versatile precursor for a wide range of substituted triazine derivatives.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and this compound has been shown to be a viable substrate for this reaction. This reaction typically involves a palladium catalyst to couple the bromo-triazine with an organoboron compound, such as a boronic acid or a boronic ester. There is a patented process describing the Suzuki-Miyaura coupling reaction between this compound and a boronic acid uzh.ch.
A specific application of this reaction has been documented in a novel bromine transfer-coupling sequence. In this example, this compound was successfully coupled with 3-methylpyrazine-2-boronic ester to yield the corresponding heteroaryl-substituted triazine . The reaction proceeded in a 62% yield, demonstrating the utility of this method for creating complex heterocyclic architectures .
| Coupling Partner | Catalyst | Ligand | Base | Yield | Reference |
|---|---|---|---|---|---|
| 3-methylpyrazine-2-boronic ester | Pd(OAc)₂ | SPhos | K₃PO₄ | 62% |
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. The bromine atom at the 2-position of the triazine ring is noted to enable Buchwald-Hartwig couplings . This suggests that this compound can be reacted with a variety of primary and secondary amines to furnish 2-amino-1,3,5-triazine derivatives. However, while the potential for this reaction is recognized, specific examples detailing the reaction conditions, substrate scope, and yields for the Buchwald-Hartwig amination of this compound are not extensively detailed in the surveyed literature.
The Sonogashira coupling reaction, which links terminal alkynes to aryl or vinyl halides, is another important C-C bond-forming transformation catalyzed by palladium and copper. It serves as a convenient method for attaching an alkyne to an aromatic system ethernet.edu.et. Given its reactivity in other palladium-catalyzed reactions, it is plausible that this compound could function as a substrate in Sonogashira couplings. This would provide a direct route to 2-alkynyl-1,3,5-triazines, which are valuable synthetic intermediates. Despite this potential, specific, documented examples of Sonogashira or other cross-coupling reactions like Heck, Stille, or Negishi couplings involving this compound are not prominent in the available scientific literature. While the reactivity of other bromo-triazine isomers in such couplings has been explored, the application to this compound appears to be a less-chartered area of research uzh.ch.
Cycloaddition Reactions of this compound Derivatives
Derivatives of 1,3,5-triazine are known to participate in cycloaddition reactions, serving as azadiene components. These reactions are powerful tools for constructing new heterocyclic systems. acs.orgresearchgate.net
The inverse electron-demand Diels-Alder (IEDDA) reaction is a key transformation for 1,3,5-triazines, which act as electron-poor dienes reacting with electron-rich dienophiles. acs.orgresearchgate.net This methodology facilitates the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and pyridines, often with high regioselectivity. researchgate.netuzh.chresearchgate.net The reactivity of the 1,3,5-triazine in IEDDA reactions is significantly influenced by its substituents. Electron-withdrawing groups on the triazine ring enhance its reactivity. researchgate.net For instance, in reactions with amidines, the reactivity follows the order CO2Et > H >> SCH3, which is characteristic of an IEDDA reaction. researchgate.net
Initial applications of 1,3,5-triazine in IEDDA reactions involved electron-rich dienophiles like enamines, ynamines, and vinyl ethers to produce pyrimidine (B1678525) derivatives in high yields. researchgate.net The scope has since expanded to include latent dienophiles such as aminothiophenecarboxylic acids, which undergo a tandem decarboxylation and IEDDA reaction to form thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. researchgate.net
| Diene (1,3,5-Triazine Derivative) | Dienophile | Product Type | Ref. |
| 1,3,5-Triazines | Amidines | Pyrimidines | researchgate.net |
| 1,3,5-Triazines | Enamines, Ynamines, Vinyl Ethers | Pyrimidines | researchgate.net |
| 1,3,5-Triazines | 2-Amino-3-thiophenecarboxylic acids | Thieno[2,3-d]pyrimidines | researchgate.net |
| 1,3,5-Triazines | 3-Amino-2-thiophenecarboxylic acid | Thieno[3,2-d]pyrimidines | researchgate.net |
| 2,4,6-Trifluoro-1,3,5-triazine | 3-Aminopyrrole | 5H-pyrrolo[3,2-d]pyrimidine | researchgate.net |
Other Metal-Catalyzed Transformations of this compound (e.g., Carbonylation, Cyanation)
The bromine atom on the this compound serves as a handle for various metal-catalyzed cross-coupling reactions. While Suzuki couplings are common for bromo-triazines, other transformations like cyanation and carbonylation are also mechanistically feasible. google.com
Cyanation: Palladium-catalyzed cyanation is a crucial method for converting aryl halides into aryl nitriles, which are valuable synthetic intermediates. rsc.orgrsc.orgchinesechemsoc.org Various cyanide sources can be employed, including potassium cyanide, trimethylsilyl (B98337) cyanide (TMSCN), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgrsc.org For instance, the cyanation of aryl bromides has been achieved using Pd/C as a catalyst with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and formamide, indicating the applicability of such methods to the triazine scaffold. rsc.org More recent developments have focused on benign conditions, such as photoredox-nickel-catalyzed cyanations at room temperature. chinesechemsoc.org Liu et al. reported the cyanation of 2-bromo-9,9-dihexyl-7-iodo-9H-fluorene using CuCN in the presence of a Pd catalyst, which was a key step before trimerization into a 1,3,5-triazine derivative. rsc.org
Carbonylation: Transition-metal-catalyzed carbonylation reactions are a powerful tool for synthesizing carbonyl-containing compounds. sioc-journal.cn While specific examples detailing the carbonylation of this compound are scarce, the general reactivity of aryl halides suggests its potential. A nickel-catalyzed route for the carbonylation of alcohols to N-(hetero)aryl carbamates involves the activation of the alcohol with 2,4,6-trichloro-1,3,5-triazine (TCT). researchgate.net This demonstrates the role of triazine derivatives in facilitating carbonylation processes. However, attempts to achieve Pd-catalyzed carbonylation of 6-bromobenzo[e] organic-chemistry.orgcore.ac.uktriazine-3-carboxylic acid were reported as unsuccessful, highlighting potential challenges with certain triazine substrates.
| Reaction Type | Substrate | Catalyst/Reagents | Product | Ref. |
| Cyanation | Aryl Bromides | Pd/C, PPh₃, K₂CO₃, Formamide, Cyanuric Chloride | Aryl Nitriles | rsc.org |
| Cyanation | Aryl Halides | NiCl₂(dtbbpy), Ir photocatalyst, Zn(CN)₂ | Aryl Nitriles | chinesechemsoc.org |
| Cyanation | 2-bromo-9,9-dihexyl-7-iodo-9H-fluorene | Pd catalyst, CuCN | 7-bromo-9,9-dihexyl-9H-fluorene-2-carbonitrile | rsc.org |
| Carbonylation (Activation) | Alcohols | Nickel catalyst, 2,4,6-trichloro-1,3,5-triazine (TCT) | N-(hetero)aryl carbamates | researchgate.net |
Radical Reactions and Single-Electron Transfer Mechanisms in Bromo-1,3,5-triazine Chemistry
Radical pathways and single-electron transfer (SET) events can play a role in the chemistry of bromo-1,3,5-triazines. The direct bromination of the electron-deficient 1,3,5-triazine ring is suggested to proceed via a radical mechanism under harsh conditions. Furthermore, mechanistic studies of other triazine reactions have pointed towards the involvement of radical intermediates. For example, the use of TEMPO as a radical scavenger inhibited the formation of N-( uzh.chtriazine-2-yl) amides from ketones and 2-amino uzh.chtriazines, suggesting a radical pathway is involved in the C-C bond cleavage step. nih.gov
The reduction of aromatic halides can proceed through a concerted or stepwise mechanism involving single-electron transfer, and this is a relevant concept for understanding the reactivity of the C-Br bond in this compound. core.ac.uk Electrochemical studies on bromo- and iodo-derivatives of triimidazo[1,2-a:1',2'-c:1'',2''-e] uzh.chtriazine have been performed to clarify the carbon-halogen bond reactivity. core.ac.uk
Mechanistic Elucidation of Reactions Involving this compound
Understanding the precise mechanisms of reactions involving bromo-triazines is crucial for predicting reactivity and optimizing conditions. Computational and experimental studies have been employed to shed light on these pathways.
For the reaction of 1,2,3-triazines with amidines, which was formally considered an IEDDA reaction, combined experimental (¹⁵N-labeling, kinetics) and computational studies revealed that a concerted Diels-Alder pathway is unlikely. acs.org Instead, a stepwise mechanism involving an initial rate-determining nucleophilic attack of the amidine on the triazine, followed by N₂ elimination and subsequent cyclization, was found to be the more plausible pathway. acs.org
In the case of nucleophilic aromatic substitution (SNAr), the classic stepwise mechanism involving a Meisenheimer intermediate is not always followed. For the reaction of 5-bromo-1,2,3-triazines with phenols, density functional theory (DFT) calculations supported a concerted SNAr mechanism, where the bromide is displaced directly by the phenoxide. organic-chemistry.orgacs.org The high electron deficiency of the triazine ring favors this direct displacement. organic-chemistry.org
Computational studies have also been used to investigate the physical mechanisms behind the electronic properties of bromo-triazine derivatives. For multichain 1,3,5-triazine derivatives containing bromobiphenyl units, changes in molecular planarity due to the position of the C-Br bond were found to regulate intramolecular charge transfer (ICT), which in turn affects properties like one- and two-photon absorption. nih.gov
Advanced Characterization Techniques for 2 Bromo 1,3,5 Triazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-bromo-1,3,5-triazine (B1141576) derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecules, while ¹⁹F NMR is utilized for fluorine-containing derivatives. researchgate.nettsijournals.com
¹H NMR Spectroscopy: The proton NMR spectra of 1,3,5-triazine (B166579) derivatives exhibit characteristic signals that are sensitive to the substitution pattern on the triazine ring. For instance, in 2,4-disubstituted-1,3,5-triazines, the lone proton on the triazine ring typically appears as a singlet in the downfield region. rsc.org In 2,4-diphenyl-1,3,5-triazine (B8718044), this proton resonates at approximately 9.26 ppm. rsc.org The chemical shifts of protons on substituent groups provide further structural confirmation. rsc.orgmdpi.com
¹³C NMR Spectroscopy: The carbon NMR spectra of 1,3,5-triazine derivatives show distinct resonances for the carbon atoms in the triazine ring and the substituents. The carbon atoms of the triazine ring in 2,4-diphenyl-1,3,5-triazine appear at approximately 171.3 ppm and 166.7 ppm. rsc.org The chemical shifts are influenced by the electronic nature of the substituents. mdpi.comrsc.org
¹⁹F NMR Spectroscopy: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful technique. It provides information on the chemical environment of the fluorine atoms. For example, in the synthesis of triazine-cored BODIPY trimers, ¹⁹F NMR was used to verify the presence of fluorine with a quartet signal observed at δ -140.66 ppm. researchgate.net Similarly, in the characterization of 2,4-bis(2-fluorophenyl)-1,3,5-triazine, the fluorine substitution is confirmed by signals in the ¹⁹F NMR spectrum. acs.org
Interactive Data Table: NMR Data for Selected 1,3,5-Triazine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,4-diphenyl-1,3,5-triazine | 9.26 (s, 1H), 8.66-8.63 (m, 4H), 7.63-7.59 (m, 2H), 7.57-7.54 (m, 4H) | 171.3, 166.7, 135.5, 132.8, 128.9, 128.7 | rsc.orgrsc.org |
| 2,4-di-p-tolyl-1,3,5-triazine | 9.19 (s, 1H), 8.52 (d, J = 8.2 Hz, 4H), 7.34 (d, J = 8.0 Hz, 4H), 2.46 (s, 6H) | 171.1, 166.3, 143.5, 132.8, 129.5, 128.9, 21.7 | rsc.orgrsc.org |
| 2,4-bis(4-bromophenyl)-1,3,5-triazine | 9.23 (s, 1H), 8.48 (d, J = 8.5 Hz, 4H), 7.68 (d, J = 8.5 Hz, 4H) | 170.6, 166.8, 134.3, 132.1, 130.4, 128.1 | rsc.org |
| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 10.73 (s, 1H, NH), 8.02 (s, 1H, CH), 7.54–7.60 (m, 4H, Ar), 3.70 (s, 8H, 4CH₂N), 1.59 (s, 4H, 2CH₂), 1.47 (s, 8H, 4CH₂) | 164.5, 164.2, 139.8, 134.5, 131.7, 128.1, 121.9, 43.5, 25.4, 24.4 | mdpi.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify functional groups and analyze the bonding within this compound and its derivatives. ufrgs.br
Infrared (IR) Spectroscopy: IR spectra of 1,3,5-triazine derivatives show characteristic absorption bands corresponding to the vibrations of the triazine ring and its substituents. The C=N stretching vibrations within the triazine ring are typically observed in the region of 1500-1600 cm⁻¹. mdpi.com For example, in a series of 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine derivatives, the C=N stretching bands were found around 1574-1579 cm⁻¹. mdpi.com The presence of other functional groups, such as N-H, C-H, and C-Br, also gives rise to distinct absorption bands. mdpi.comrsc.org
Interactive Data Table: Key IR Absorption Bands for 1,3,5-Triazine Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |
| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 3280 | 1574 | 1504, 1446 | mdpi.com |
| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 3284 | 1579 | 1505, 1444 | mdpi.com |
| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 3284 | 1578 | 1503, 1445 | mdpi.com |
| 2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine | 3223 | 1577 | 1514, 1440 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound derivatives. rsc.orgrsc.org This information is vital for confirming the identity of newly synthesized compounds. ufrgs.br For instance, the HRMS analysis of 2,4-diphenyl-1,3,5-triazine shows a calculated m/z for [M+H]⁺ of 234.1031, with the found value being 234.1027, confirming its molecular formula. kit.edu The fragmentation patterns observed in the mass spectra can also provide valuable structural information. semanticscholar.org
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of 1,3,5-triazine derivatives. These techniques provide insights into the electronic transitions and luminescent behavior of the compounds.
UV-Vis Absorption Spectroscopy: 1,3,5-triazine derivatives typically exhibit absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the triazine ring. For example, novel 1,3,5-trisubstituted triazine derivatives have shown UV absorption in the range of 352-379 nm. researchgate.net The electronic transitions can be of n–π* and π–π* character, and in some cases, intramolecular charge transfer (ICT) transitions are observed. rsc.org
Fluorescence Spectroscopy: Many 1,3,5-triazine derivatives exhibit fluorescence. The emission wavelength and quantum yield are dependent on the molecular structure and the solvent environment. nih.gov For instance, certain triazine derivatives are fluorescent in the blue-orange region due to an excited-state intramolecular proton transfer (ESIPT) mechanism, exhibiting large Stokes shifts. ufrgs.br The photophysical properties of these compounds make them interesting for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orglongdom.org
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in confirming the molecular structures of various 1,3,5-triazine derivatives. semanticscholar.orgnih.gov For example, the crystal structure of a bromo-Mn(II) complex with a 1,3,5-triazine derivative revealed a monoclinic crystal system with a P2₁ space group. jyu.fimdpi.com The analysis of crystal structures also helps in understanding the supramolecular assembly through interactions like hydrogen bonding and π-π stacking. rsc.orgacs.org
Elemental Analysis and Thermogravimetric Analysis (TGA) in the Context of Compound Purity and Stability
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm the purity and empirical formula of the synthesized triazine derivatives. mdpi.comrsc.orgijpcbs.com
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of 1,3,5-triazine derivatives by measuring the change in mass as a function of temperature. This analysis provides information about decomposition temperatures and the amount of residual char. nih.govmdpi.com For example, a series of sym-2,4,6-trisubstituted-s-triazine derivatives were found to have good thermal stability, with degradation starting in the range of 240–350 °C. mdpi.com The thermal properties are important for applications where the materials might be exposed to high temperatures. nih.gov
Computational and Theoretical Investigations of 2 Bromo 1,3,5 Triazine
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and structure of molecules. For 2-bromo-1,3,5-triazine (B1141576) and its derivatives, DFT calculations provide a detailed picture of molecular geometry, electron distribution, and inherent reactivity.
Electronic Structure and Molecular Geometry: DFT calculations are employed to optimize the molecular geometry, determining key parameters such as bond lengths and angles. jyu.fisemanticscholar.org For the 1,3,5-triazine (B166579) ring, these calculations help in understanding how the bromine substituent influences the planarity and symmetry of the ring. Studies on related N-(4-bromophenyl)-1,3,5-triazine derivatives show that the triazine ring attached to other moieties is often coplanar. irjweb.com This planarity can be stabilized by weak intramolecular hydrogen bonds between the triazine nitrogens and ortho-hydrogens of adjacent rings. mdpi.com
The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. irjweb.comedu.krd For many triazine derivatives, the HOMO-LUMO gap is a key factor in determining their electronic and optical properties. edu.krdnih.gov
Reactivity and Molecular Electrostatic Potential (MEP): The reactivity of this compound is heavily influenced by the electron-deficient nature of the triazine ring and the presence of the electronegative bromine atom. A Molecular Electrostatic Potential (MEP) map, generated through DFT, visualizes the charge distribution on the molecule's surface. In triazine derivatives, MEP maps typically show electron-rich (negative potential) regions around the nitrogen atoms, making them sites for electrophilic attack, while the carbon atoms and regions near the hydrogen atoms are electron-poor (positive potential), indicating sites for nucleophilic attack. chemrxiv.orgasianresassoc.org The bromine atom further modifies this potential map, influencing the regioselectivity of reactions.
Table 1: Representative Data from DFT Calculations on Triazine Derivatives
| Parameter | Description | Typical Finding from DFT Studies | Reference |
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-N, C-Br). | C-N bonds in the triazine ring show lengths characteristic of aromatic systems. The C-Br bond length is consistent with other bromo-aromatic compounds. | irjweb.com |
| **Bond Angles (°) ** | Angles between adjacent bonds (e.g., N-C-N). | The internal angles of the triazine ring are close to 120°, indicative of its sp² hybridization and aromatic character. | irjweb.com |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Varies depending on substituents, but for the triazine core, it reflects its electron-deficient nature. | nih.govchemrxiv.org |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Generally low for triazines, indicating a strong ability to accept electrons. | nih.govchemrxiv.org |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. For a triazine derivative, a gap of ~4.48 eV has been calculated. | irjweb.com |
| Dipole Moment (Debye) | Measure of the molecule's overall polarity. | A bromo-substituted triazine derivative was calculated to have a significantly higher dipole moment (4.249 D) than its non-brominated analogue (1.018 D). | jyu.fisemanticscholar.org |
Quantum Chemical Descriptors for Reactivity Prediction and Design of this compound Derivatives
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. acs.org These descriptors, often calculated using DFT, are invaluable for predicting how a molecule will behave in a chemical reaction and for designing new derivatives with specific properties. irjweb.com
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness value suggests greater stability. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.
These parameters are calculated using the energies of the HOMO and LUMO. edu.krd For instance, high chemical hardness is often associated with a large HOMO-LUMO gap, signifying lower reactivity. irjweb.com These descriptors have been successfully used to rationalize the stability and reactivity of various substituted triazines. acs.org
Local reactivity, which predicts the most reactive sites within a molecule, can be determined using Fukui functions. These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula (based on Ionization Potential I and Electron Affinity A) | Significance for Reactivity | Reference |
| Electronegativity (χ) | χ = (I + A) / 2 | Indicates the tendency to attract electrons. | acs.org |
| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a stable system. | acs.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. High hardness implies low reactivity. | irjweb.comacs.org |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; high softness implies high reactivity. | irjweb.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons (electrophilic character). | acs.org |
Simulation of Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, Vibrational Frequencies)
Computational methods can simulate various spectroscopic signatures of this compound, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with a high degree of accuracy. For triazine derivatives, studies have shown excellent correlations (R² values from 0.938 to 0.997) between calculated and experimental chemical shifts. jyu.fisemanticscholar.org This integrated DFT/NMR approach is crucial for the correct assignment of complex spectra, especially for molecules with multiple similar chemical environments, such as substituted triazines. nih.gov
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra and predict the maximum absorption wavelengths (λ_max). nih.gov For substituted triazines, the position of λ_max is sensitive to the nature of the substituents. Studies on triazine derivatives show that electron-withdrawing groups like bromine can cause a bathochromic (red) shift in the absorption spectrum compared to electron-donating groups. mdpi.com TD-DFT calculations can rationalize these shifts by analyzing the specific molecular orbitals involved in the electronic transitions. nih.gov
Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule can also be computed using DFT. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-N stretching, ring breathing modes, or C-Br stretching. For the 1,3,5-triazine ring, characteristic vibrational modes have been extensively studied and calculated. researchgate.netacs.org The inclusion of empirical van der Waals corrections in DFT calculations has been shown to improve the accuracy of predicted vibrational properties for triazine-based molecular crystals. nih.gov
Table 3: Comparison of Experimental and Computationally Simulated Spectroscopic Data for Triazine Derivatives
| Spectroscopy Type | Computational Method | Finding | Reference |
| NMR | DFT (e.g., B3LYP) | Excellent correlation (R² > 0.9) between calculated and experimental ¹H and ¹³C chemical shifts. | jyu.fisemanticscholar.orgnih.gov |
| UV-Vis | TD-DFT | Simulated absorption spectra agree well with experimental results (often within 10–20 nm). Correctly predicts shifts due to substituents. | nih.govmdpi.com |
| IR/Raman | DFT (e.g., B3LYP) | Calculated vibrational frequencies, after scaling, show good agreement with experimental IR and Raman spectra, aiding in mode assignment. | researchgate.netacs.org |
Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, including identifying intermediates and calculating the energy of transition states. For this compound, a key reaction is nucleophilic aromatic substitution (S_NAr), where the bromine atom is replaced by a nucleophile.
DFT calculations can be used to model the entire reaction coordinate. acs.org This involves optimizing the geometries and calculating the energies of the reactants, any intermediates (like a Meisenheimer complex), the transition states, and the products. nih.gov The difference in energy between the reactants and the highest-energy transition state gives the activation energy barrier for the reaction, which determines the reaction rate.
For S_NAr reactions on electron-deficient rings like 1,3,5-triazine, the mechanism can be either stepwise (involving a stable intermediate) or concerted (occurring in a single step). nih.govrsc.org DFT studies on the related 5-bromo-1,2,3-triazine (B172147) with phenols revealed a concerted S_NAr mechanism. acs.org Computational analysis showed that this pathway was energetically favored over others. acs.org Such studies can also explain regioselectivity, for instance, why a nucleophile might attack at the C6 position instead of the C4 position in a triazine N-oxide. nih.gov For this compound, similar computational approaches can predict whether its reactions will be concerted or stepwise and identify the factors (nucleophile, solvent, leaving group) that influence the mechanism. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound itself is a rigid molecule, its derivatives can exhibit significant conformational flexibility. Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. rsc.org
Conformational Analysis: For flexible triazine derivatives, MD simulations can generate distributions of different conformers and calculate the energy barriers for rotation around single bonds (e.g., the C-N bond linking the triazine core to a substituent). mdpi.com These simulations help interpret experimental results from techniques like dynamic NMR and provide a more complete picture of the molecule's behavior in solution.
Intermolecular Interactions: MD simulations are also crucial for studying how molecules interact with each other in the condensed phase (liquids or solids). These interactions govern properties like crystal packing and solubility. For triazine derivatives, non-covalent interactions such as hydrogen bonding, halogen bonding (Br···N or Br···Br), and π-π stacking are significant. jomardpublishing.comrsc.org Hirshfeld surface analysis, often combined with DFT calculations, can be used to visualize and quantify these intermolecular contacts in a crystal structure. mdpi.com For instance, in a bromo-substituted triazine derivative, Br···H interactions were identified as important for crystal packing. jyu.fi MD and DFT studies on triazine-based energetic materials have also revealed how intermolecular vibrational energy transfer and weak van der Waals forces play a critical role in their properties. nih.govsandia.govchemrxiv.org
Table 4: Analysis Techniques in Molecular Dynamics Simulations
| Analysis | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation from a reference structure. | Provides information on the structural stability of the molecule or complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible or rigid regions within a molecule. |
| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Indicates conformational changes such as folding or unfolding. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information about the molecule's interaction with its environment and changes in its exposed surface. |
| Intermolecular Interaction Analysis | Identifies and quantifies non-covalent bonds (e.g., hydrogen bonds, halogen bonds) between molecules. | Elucidates the forces governing crystal packing, self-assembly, and ligand-receptor binding. |
Advanced Applications of 2 Bromo 1,3,5 Triazine Scaffolds in Material Science and Chemical Synthesis
Role in Organic Electronics and Optoelectronic Materials
The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an excellent component for the construction of materials with specific electronic and optoelectronic properties. 2-Bromo-1,3,5-triazine (B1141576) serves as a crucial precursor for the synthesis of molecules used in organic light-emitting diodes (OLEDs) and other organic electronic devices.
OLED Host Materials and Electron Transport Materials:
Triazine derivatives are widely employed as effective electron transporters in organic electronics due to their high electron affinity, favorable optoelectronic properties, and good thermal stability. nih.gov The this compound unit can be readily functionalized through cross-coupling reactions to introduce various aromatic and heteroaromatic substituents, allowing for the fine-tuning of the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tunability is critical for designing efficient host materials that can facilitate energy transfer to guest emitters in OLEDs, as well as for developing dedicated electron transport layers that promote charge carrier injection and transport.
For instance, star-shaped molecules incorporating a central 1,3,5-triazine core have been extensively investigated for their applications in optical devices, including OLEDs. nih.gov The synthesis of such materials often involves the reaction of this compound with suitable nucleophiles or organometallic reagents. The resulting triazine-based materials can exhibit high thermal stability and desirable electronic properties for use in various layers of an OLED device. nih.govmdpi.com
| Property | Significance in OLEDs | Role of this compound |
| High Electron Affinity | Facilitates efficient electron injection and transport. | The electron-deficient triazine core contributes to a low LUMO energy level. |
| Tunable Energy Levels | Allows for energy level matching with other materials in the device for efficient charge transfer and emission. | The bromo-substituent enables facile functionalization to modify HOMO/LUMO levels. rsc.org |
| High Thermal Stability | Ensures device longevity and operational stability. | The aromatic triazine ring imparts rigidity and thermal robustness to the molecule. nih.gov |
| Morphological Stability | Prevents crystallization and phase separation in thin films, leading to improved device performance and lifetime. | Functionalization of the triazine core can introduce bulky groups that disrupt packing and enhance amorphous film formation. |
Building Blocks for Polymeric Architectures and Supramolecular Assemblies
The reactivity of the C-Br bond in this compound makes it a valuable monomer or cross-linking agent for the synthesis of advanced polymeric materials and intricate supramolecular structures.
Triazine-based Graphdiyne:
Graphdiyne, a 2D carbon allotrope featuring both sp and sp²-hybridized carbon atoms, has garnered significant interest for its unique electronic and optical properties. The incorporation of nitrogen atoms into the graphdiyne lattice, creating triazine-based graphdiyne, can further modulate these properties. This compound can serve as a key building block in the bottom-up synthesis of such nitrogen-doped graphdiyne materials through reactions like Sonogashira cross-coupling with terminal alkynes.
Supramolecular Assemblies:
The 1,3,5-triazine scaffold is a well-established component in supramolecular chemistry, primarily due to its ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov By functionalizing this compound with recognition motifs, it is possible to create building blocks for self-assembling systems. These assemblies can form discrete oligomers, macrocycles, and even extended polymeric networks with applications in areas such as sensing, catalysis, and materials science. nih.govrsc.org The controlled, stepwise substitution of the bromine atom allows for the precise construction of complex supramolecular architectures. nih.gov
Precursors for the Divergent Synthesis of Diverse N-Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound provides a versatile platform for the synthesis of a wide range of N-heterocycles, including pyridines, pyrimidines, and pyridazines. The triazine ring can act as a synthon, delivering nitrogen atoms to the newly formed heterocyclic ring system.
Various synthetic strategies have been developed that utilize triazine derivatives as precursors for other heterocyclic systems. rsc.orgsioc-journal.cn For example, inverse electron-demand Diels-Alder reactions of 1,3,5-triazines can lead to the formation of pyridines and other six-membered heterocycles. The presence of a bromo substituent on the triazine ring can influence the reactivity and regioselectivity of these cycloaddition reactions, offering a handle for further synthetic transformations.
| Target Heterocycle | Synthetic Strategy involving Triazines |
| Pyridines | Inverse electron-demand Diels-Alder reaction of 1,3,5-triazines with electron-rich dienophiles. |
| Pyrimidines | Ring transformation reactions of 1,3,5-triazines with suitable reagents. |
| Pyridazines | Cycloaddition reactions of 1,2,4-triazines (isomeric to 1,3,5-triazine) which can sometimes be accessed from 1,3,5-triazine precursors. |
Design and Synthesis of Molecular Scaffolds for Chemical Biology and Advanced Ligand Development
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous bioactive compounds. researchgate.net Its rigid framework and the ability to introduce three points of diversity make it an ideal core for the design of ligands that can interact with biological targets such as enzymes and receptors. researchgate.net
This compound is a key intermediate in the synthesis of such molecular scaffolds. The bromine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the attachment of different pharmacophoric groups. This modular approach facilitates the generation of libraries of compounds for screening against biological targets. For example, triazine derivatives have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. nih.govnih.gov The synthesis of these compounds often starts from a halogenated triazine, such as this compound.
Application in Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries
The sequential and controlled reactivity of halogenated 1,3,5-triazines makes them exceptionally well-suited for combinatorial chemistry and the high-throughput synthesis of compound libraries. researchgate.net Starting with this compound or the more common 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), one can introduce different substituents in a stepwise manner by carefully controlling the reaction conditions.
This "mix-and-match" approach allows for the rapid generation of large and diverse libraries of triazine-based compounds. researchgate.net These libraries are invaluable for drug discovery and material science research, as they enable the efficient screening of a wide chemical space to identify compounds with desired biological activities or material properties. combichemistry.com Both solid-phase and solution-phase combinatorial strategies have been successfully applied to the synthesis of triazine libraries. researchgate.net
Intermediate in the Synthesis of Agrochemical Scaffolds
The 1,3,5-triazine ring is a core component of many commercially important herbicides, such as atrazine (B1667683) and simazine. While these are typically synthesized from cyanuric chloride, the principles of triazine chemistry are central to the development of new agrochemical scaffolds. This compound can serve as a model compound or a reactive intermediate for the synthesis of novel triazine-based agrochemicals. By introducing different substituents onto the triazine ring, researchers can explore new modes of action and develop more effective and environmentally benign crop protection agents. The synthetic methodologies developed for functionalizing this compound are directly applicable to the synthesis of potential new agrochemical candidates.
Conclusion and Future Research Directions
Summary of Key Academic Advances in 2-Bromo-1,3,5-triazine (B1141576) Research
The field of 1,3,5-triazine (B166579) chemistry has seen significant progress, with research primarily focused on the versatile reactivity of its derivatives, particularly the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). frontiersin.org While direct research on this compound is less extensive, key academic advances in the broader area of halo-s-triazines provide a strong foundation for understanding its synthetic potential. The primary advance lies in the application of nucleophilic aromatic substitution (SNAr) reactions, where the halogen atom is displaced by a variety of nucleophiles, including amines, alcohols, and thiols. frontiersin.org The reactivity of the carbon-halogen bond in the electron-deficient triazine ring is exceptionally high, allowing for controlled, stepwise substitutions.
Advances have also been made in the metal-catalyzed cross-coupling of bromo-substituted aza-heterocycles, which is directly applicable to this compound. For instance, palladium-catalyzed cross-coupling methods have been efficiently used for 5-bromo-1,2,3-triazine (B172147) to form various (hetero)aryl-1,2,3-triazines, demonstrating the utility of the C-Br bond as a handle for diversification. researchgate.net This established reactivity in a similar electron-deficient ring system highlights a key academic advance: the recognition of bromo-triazines as versatile building blocks for constructing complex molecular architectures that are not easily accessible through other means. These foundational studies on SNAr and cross-coupling reactions form the bedrock of our current understanding and future exploration of this compound.
| Reaction Type | Description | Relevance to this compound | Key Findings |
| Nucleophilic Aromatic Substitution (SNAr) | Stepwise displacement of halogen atoms by nucleophiles (amines, alcohols, thiols). frontiersin.org | The primary reactivity pathway for functionalization. The single bromo substituent allows for monofunctionalization of the triazine core. | Reactivity is high due to the electron-deficient nature of the triazine ring. Allows for the creation of libraries of monosubstituted triazines. frontiersin.orgresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst to couple the bromo-triazine with boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig). | Enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups that are not accessible via SNAr. researchgate.net | Efficient methods have been developed for other bromo-aza-heterocycles, suggesting high potential for this compound. researchgate.net |
| Polymer Synthesis | Use of halo-triazines as monomers or cross-linkers in polymerization reactions. | Can be used as a monomer to introduce the triazine core into polymer backbones or as a side-chain functional group. acs.orgsemanticscholar.org | Triazine-based polymers exhibit high thermal stability and unique electronic properties. semanticscholar.orgresearchgate.net |
Identification of Emerging Trends and Unexplored Reactivity Pathways
Emerging trends in the use of 1,3,5-triazine derivatives are heavily geared towards the development of advanced functional materials and complex bioactive molecules. rsc.orgnih.gov For this compound, a significant emerging trend is its potential use as a specialized building block for creating unsymmetrically substituted triazines. Unlike cyanuric chloride, which requires careful control of reaction conditions to achieve selective mono-substitution, this compound offers a direct route to singly modified triazines, which can then be further functionalized at the C-H positions if desired.
A major trend is the incorporation of triazine units into Covalent Organic Frameworks (COFs). acs.org Triazine-based COFs are noted for their high stability, porosity, and nitrogen-rich frameworks, making them suitable for applications in gas adsorption, separation, and catalysis. acs.orgrsc.org this compound could serve as a valuable synthon for "post-synthetic modification," where a COF is first constructed using a triazine monomer, and the bromo groups are then converted into other functionalities.
Unexplored Reactivity Pathways:
C-H Activation: While the C-Br bond is the most reactive site for cross-coupling, the two C-H bonds on the this compound ring represent an underexplored area. Modern methods in C-H activation could potentially allow for sequential, regioselective functionalization at these positions, opening a new dimension of reactivity beyond simple substitution of the bromine atom.
Concerted SNAr Reactions: Recent studies on the isomeric 5-bromo-1,2,3-triazine have revealed a concerted SNAr pathway, a departure from the classic stepwise mechanism. acs.org Investigating whether this compound undergoes similar concerted mechanisms could provide deeper mechanistic insights and potentially lead to novel reaction discoveries.
Ring-Opening and Recyclization: 1,3,5-triazines are known to undergo ring-opening under the influence of certain nucleophiles, acting as precursors to other heterocyclic systems. researchgate.net The influence of the bromo-substituent on these recyclization reactions is largely unexplored and could provide pathways to novel molecular scaffolds.
Outlook on the Potential for Novel Functional Materials and Synthetic Methodologies Utilizing this compound
The outlook for this compound is promising, positioning it as a key component in the synthetic chemist's toolbox for advanced materials and methodologies. Its unique structure—a stable aromatic core with a single, highly tunable reactive site—makes it an ideal candidate for precise molecular engineering.
Novel Functional Materials:
Covalent Organic Frameworks (COFs): The use of this compound as a building block or modifying agent can lead to COFs with precisely engineered pore environments. acs.orgmdpi.com The triazine nitrogen atoms can act as coordination sites for metal catalysts, while functional groups introduced via the C-Br bond can tune the framework's hydrophilicity, electronic properties, or recognition capabilities for applications in sensing and adsorption. rsc.orgresearchgate.net
Sequence-Defined Polymers: The stepwise and predictable reactivity of halo-triazines is being exploited in the synthesis of sequence-defined polymers, where monomer units are arranged in a specific, controlled order. sci-hub.ru this compound could be used to introduce functional side-chains at precise locations along a polymer backbone, creating materials with biomimetic properties or for data storage applications. sci-hub.rursc.org
Organic Electronics: The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netrsc.org this compound provides a convenient entry point for synthesizing star-shaped molecules and dendrimers with tailored photophysical properties. researchgate.net
Novel Synthetic Methodologies:
The primary future application of this compound in synthetic methodology will be in the construction of complex, multi-substituted 1,3,5-triazines. Its single reactive bromine allows for the initial introduction of one substituent via cross-coupling or SNAr. Subsequent C-H activation at the remaining positions could provide a powerful and flexible strategy for creating tri-substituted triazines with three different functional groups—a class of molecules that is highly sought after in medicinal chemistry for creating focused compound libraries. researchgate.netresearchgate.netnih.gov This approach offers a significant advantage in terms of efficiency and control over traditional methods starting from cyanuric chloride.
| Potential Application Area | Role of this compound | Anticipated Advantage | Relevant Research Field |
| Porous Materials (COFs) | Monofunctional building block for post-synthetic modification. | Precise control over pore surface chemistry and functionality. rsc.orgacs.org | Materials Chemistry, Catalysis |
| Advanced Polymers | Synthon for introducing functional side chains in sequence-defined polymers. sci-hub.ru | Ability to create complex, ordered macromolecular structures with tailored properties. semanticscholar.org | Polymer Science, Biomaterials |
| Organic Optoelectronics | Core unit for building star-shaped chromophores and dendrimers. researchgate.net | Tuning of electronic and photoluminescent properties for devices like OLEDs. rsc.org | Materials Science, Physical Chemistry |
| Medicinal Chemistry | Intermediate for synthesizing unsymmetrically tri-substituted triazines. | Efficient and controlled access to diverse molecular scaffolds for drug discovery. nih.govnih.gov | Organic Synthesis, Drug Discovery |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
